molecular formula C11H15ClFNO2 B11820329 trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride

trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride

Cat. No.: B11820329
M. Wt: 247.69 g/mol
InChI Key: JJJLNTVPLOLXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.69 g/mol . This compound is characterized by the presence of a cyclobutanamine core substituted with a fluoro-methoxyphenoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanamine with 4-fluoro-3-methoxyphenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride is unique due to the specific positioning of the fluoro and methoxy groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

3-(4-fluoro-3-methoxyphenoxy)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-14-11-6-8(2-3-10(11)12)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H

InChI Key

JJJLNTVPLOLXHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2CC(C2)N)F.Cl

Origin of Product

United States

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